炔丙醇-13C3

描述

Propargyl Alcohol-13C3 is a carbon-13 labeled compound that is often used as an intermediate in organic synthesis . It is also known as 2-Propyn-1-ol-1,2,3-13C3, 2-Propyn-1-ol, 1-Hydroxy-2-propyne, 1-Propyn-3-ol, 1-Propyn-3-yl alcohol, 2-Propynol, 2-Propynyl alcohol, 3-Hydroxy-1-propyne, 3-Hydroxypropyne, 3-Propynol, Ethynylcarbinol, Hydroxymethylacetylene, Propiolic alcohol, and Propynyl alcohol .

Synthesis Analysis

The synthesis of propargyl alcohols involves a 1,2-nucleophilic addition of acetylide to aldehydes or ketones . In an asymmetric addition of lithium acetylides to carbonyl compounds in the presence of a chiral lithium binaphtholate catalyst, slow addition of the carbonyl compound improved the enantioselectivity .Molecular Structure Analysis

Propargyl alcohol, or 2-propyn-1-ol, is an organic compound with the formula C3H4O . It is the simplest stable alcohol containing an alkyne functional group . Propargyl alcohol is a colorless viscous liquid that is miscible with water and most polar organic solvents .Chemical Reactions Analysis

The Meyer–Schuster rearrangement of propargyl alcohols or alkynols leading to α,β-unsaturated carbonyl compounds is well known . Yet, electrophilic halogenations of the same alkynols and their alkoxy, ester, and halo derivatives are inconspicuous . The halogenation products of propargyl alcohols include α-fluoroenones, α-chloroenones, α-bromoenones, and α-iodoenones, as well as β-haloenones and symmetrical and mixed β,β-dihaloenones .Physical And Chemical Properties Analysis

Propargyl alcohol is a colorless to straw-colored liquid . It has a geranium-like odor . It has a density of 0.9715 g/cm3 . Its melting point is between -51 to -48 °C and its boiling point is between 114 to 115 °C . It is miscible with water .科学研究应用

1. 缓蚀

炔丙醇 (PA) 因其抑制 CO2 饱和 CaCl2 完井液中 13Cr 超级不锈钢应力腐蚀开裂 (SCC) 的能力而受到研究。PA 在钢上形成保护性聚合物层,高浓度有效抑制 SCC,方法是减少氢渗透 (Chen et al., 2013)。

2. 化学位移研究

炔丙醇衍生物的 13C 化学位移已经确定,显示了三键和羟基对相邻碳的屏蔽效应。这些发现对于理解分子结构和行为非常重要 (Hearn, 1976)。

3. 有机合成

炔丙醇,包括 PA,用作有机合成中的中间体。它们已被应用于路易斯酸催化的级联反应中,用于构建多种分子结构 (Zhu et al., 2014)。

4. 天体化学

研究了 PA 在星际冰幔中形成苯的作用。在星际化学条件下对 PA 的研究有助于我们理解星际介质中复杂有机分子的形成 (Sivaraman et al., 2014)。

5. 绿色化学

PA 是使用电石合成的,展示了一种环保且可再生的方法来创建这种化合物。该方法提供了传统合成路线的替代方案 (Sum et al., 2013)。

6. 有机金属化学

研究了 (炔丙基) 二羰基六合钴阳离子的 13C NMR 光谱,深入了解了 (炔基) Co2(CO)6 基团的给电子能力。这有助于我们理解金属稳定的碳正离子 (Padmanabhan & Nicholas, 1984)。

安全和危害

未来方向

Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . A literature survey reveals that in the past two decades propargyl alcohols and propargyl amines contributed significantly to the synthesis of such bioactive heterocycles .

属性

CAS 编号 |

201740-99-0 |

|---|---|

产品名称 |

Propargyl Alcohol-13C3 |

分子式 |

C3H4O |

分子量 |

59.041 |

IUPAC 名称 |

prop-2-yn-1-ol |

InChI |

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2/i1+1,2+1,3+1 |

InChI 键 |

TVDSBUOJIPERQY-VMIGTVKRSA-N |

SMILES |

C#CCO |

同义词 |

2-Propyn-1-ol-13C3; 1-Hydroxy-2-propyne-13C3; 1-Propyn-3-ol-13C3; 1-Propyn-3-yl alcohol-13C3; 2-Propynol-13C3; 2-Propynyl alcohol-13C3; 3-Hydroxy-1-propyne-13C3; 3-Hydroxypropyne-13C3; 3-Propynol-13C3; Ethynylcarbinol-13C3; Hydroxymethylacetylene-13C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

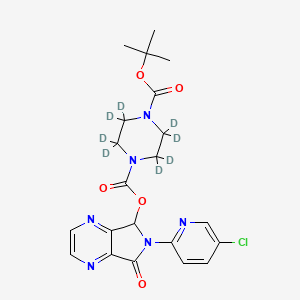

![4-(4-Thieno[2,3-c]pyridin-7-yl-piperazin-1-ylmethyl)-benzoic acid tert-butyl ester](/img/structure/B565692.png)

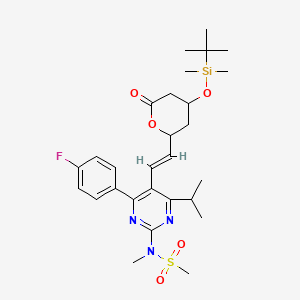

![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)

![[(E)-[2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl](113C)methylideneamino]urea](/img/structure/B565700.png)